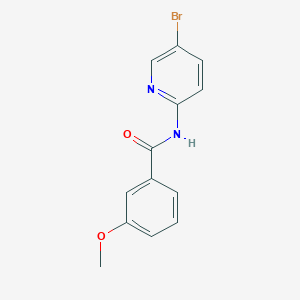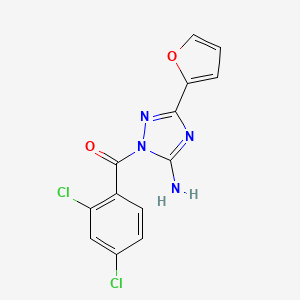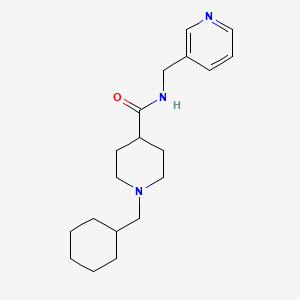![molecular formula C20H29NO3 B5847821 methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate](/img/structure/B5847821.png)
methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate, also known as Mecam, is a synthetic compound that belongs to the family of local anesthetics. It is used in scientific research for its ability to block voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in excitable cells.
作用机制
Methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate exerts its pharmacological effect by binding to the extracellular pore of voltage-gated sodium channels, thereby preventing the influx of sodium ions into the cell. This action leads to the inhibition of action potential generation and propagation, resulting in a decrease in neuronal excitability and pain perception. In cardiac cells, methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate has been shown to reduce the amplitude and velocity of the action potential, leading to a decrease in heart rate and contractility.
Biochemical and Physiological Effects:
methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate has been shown to have a wide range of biochemical and physiological effects, depending on the tissue and cell type. In neuronal cells, methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate has been shown to reduce the release of neurotransmitters such as glutamate and substance P, leading to a decrease in pain perception. In cardiac cells, methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate has been shown to reduce the amplitude and velocity of the action potential, leading to a decrease in heart rate and contractility. methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate has also been shown to have anti-inflammatory effects in various animal models of inflammation.
实验室实验的优点和局限性
Methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate has several advantages as a research tool, including its high potency and selectivity for sodium channels, its ability to block channels in the open or inactivated state, and its lack of effect on other ion channels. However, methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate also has several limitations, including its potential for off-target effects, its short half-life, and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research on methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate, including the development of more selective and potent analogs, the investigation of its effects on other ion channels and cellular processes, and the exploration of its potential therapeutic applications in pain management and cardiac arrhythmias. Additionally, the use of methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate as a tool for investigating the role of sodium channels in other physiological and pathological processes, such as epilepsy and multiple sclerosis, holds great promise for future research.
合成方法
Methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate can be synthesized through a multi-step process that involves the reaction of 4-cyclohexyl-4-methylpentanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminobenzoic acid in the presence of triethylamine to yield methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate. The final product is purified through recrystallization from a suitable solvent.
科学研究应用
Methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate has been used extensively in scientific research as a tool to study the role of voltage-gated sodium channels in various physiological and pathological processes. It has been shown to block sodium channels in a dose-dependent manner, with a higher affinity for channels that are in the open or inactivated state. This property has made methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate a valuable tool for investigating the contribution of sodium channels to neuronal excitability, pain perception, and cardiac function.
属性
IUPAC Name |
methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-20(2,15-9-5-4-6-10-15)14-13-18(22)21-17-12-8-7-11-16(17)19(23)24-3/h7-8,11-12,15H,4-6,9-10,13-14H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURAYWXNUSFYRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)NC1=CC=CC=C1C(=O)OC)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B5847738.png)
![4-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5847748.png)

![1-[(3-chlorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5847759.png)
![3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5847764.png)
![5-chloro-7,7-dimethyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e]tetrazolo[1,5-a]pyrimidine](/img/structure/B5847777.png)




![5-[1,2-dimethyl-6-(trifluoromethyl)-4(1H)-pyridinylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5847804.png)
![N'-[(2,4-dimethylphenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5847809.png)
![1-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]thio}acetone](/img/structure/B5847833.png)
